Cerdulatinib

Descripción general

Descripción

Cerdulatinib es un inhibidor de quinasa de molécula pequeña que compite con ATP y que se dirige a la tirosina quinasa del bazo (SYK) y a los miembros de la familia de la Janus quinasa (JAK). Se está desarrollando para el tratamiento de malignidades hematológicas, particularmente malignidades de células B, como la leucemia linfocítica crónica y los linfomas no Hodgkin .

Métodos De Preparación

Cerdulatinib se sintetiza a través de una serie de reacciones químicas que implican la formación de un núcleo de pirimidina y la posterior funcionalización. La ruta sintética generalmente implica los siguientes pasos:

- Formación del núcleo de pirimidina.

- Introducción del grupo ciclopropilamino.

- Funcionalización con una porción de etilsulfonilpiperazina.

- Formación final de carboxamida .

Análisis De Reacciones Químicas

Cerdulatinib experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en this compound.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en el núcleo de pirimidina

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Cerdulatinib tiene varias aplicaciones de investigación científica:

Química: Utilizado como un compuesto de herramienta para estudiar la inhibición de la quinasa y las vías de transducción de señales.

Biología: Investigado por sus efectos en la señalización celular y la modulación de la respuesta inmune.

Medicina: En ensayos clínicos para el tratamiento de malignidades hematológicas, incluida la leucemia linfocítica crónica y los linfomas no Hodgkin

Industria: Posibles aplicaciones en el desarrollo de terapias dirigidas para el tratamiento del cáncer

Mecanismo De Acción

Cerdulatinib ejerce sus efectos inhibiendo las quinasas SYK y de la familia JAK. Estas quinasas están involucradas en varias vías de señalización que regulan el crecimiento celular, la supervivencia y las respuestas inmunitarias. Al inhibir estas quinasas, this compound interrumpe las vías de señalización que promueven la supervivencia y proliferación de las células cancerosas .

Comparación Con Compuestos Similares

Cerdulatinib es único debido a su inhibición dual de las quinasas SYK y JAK. Compuestos similares incluyen:

Ruxolitinib: Un inhibidor de JAK1 y JAK2 utilizado para tratar la mielofibrosis y la policitemia vera.

Fostamatinib: Un inhibidor de SYK utilizado para tratar la trombocitopenia inmunitaria crónica.

Entospletinib: Un inhibidor selectivo de SYK que se está investigando para el tratamiento de malignidades de células B

El mecanismo de inhibición dual de this compound lo distingue de estos compuestos, ofreciendo un rango más amplio de efectos terapéuticos .

Actividad Biológica

Cerdulatinib is a novel dual inhibitor targeting spleen tyrosine kinase (SYK) and Janus kinase (JAK) pathways, which play critical roles in the survival and proliferation of B-cell malignancies. This compound has garnered attention for its potential therapeutic applications, particularly in chronic lymphocytic leukemia (CLL) and other B-cell non-Hodgkin lymphomas. The following sections detail the biological activity of this compound, including its pharmacodynamics, mechanisms of action, and clinical findings.

This compound functions as an ATP-competitive reversible inhibitor that targets both SYK and JAK family members, which are integral to B-cell receptor (BCR) signaling and cytokine-mediated survival pathways. By inhibiting these pathways, this compound effectively disrupts the signals that promote tumor cell survival and proliferation.

- Inhibition of BCR Signaling : this compound has been shown to inhibit BCR-induced activation in CLL cells, leading to apoptosis in a concentration-dependent manner. In particular, it affects cells with high BCR signaling capacity .

- Synergistic Effects : When combined with venetoclax, a Bcl-2 inhibitor, this compound enhances apoptotic effects more than either drug alone, indicating a potential for combination therapies .

- Overcoming Resistance : Notably, this compound demonstrates efficacy against CLL cells that are resistant to ibrutinib due to mutations in the BTK gene. It effectively induces cell death in these resistant populations .

Pharmacodynamics

The pharmacodynamic properties of this compound have been extensively studied in clinical trials:

- Phase I Studies : In a dose-escalation study involving patients with relapsed/refractory B-cell malignancies, this compound was administered orally. Complete inhibition of SYK and JAK pathways was observed at tolerated doses, correlating with serum concentrations of the drug .

- Biomarker Correlation : Clinical responses were associated with reduced levels of inflammatory markers and decreased expression of activation markers such as CD69 and CD86 in patients treated with this compound .

Clinical Findings

This compound has been evaluated in various clinical settings, demonstrating promising antitumor activity:

- Efficacy in CLL : In preclinical models and early-phase clinical trials, this compound showed significant antitumor activity against primary CLL cells, particularly those harboring unfavorable prognostic markers .

- Response Rates : Initial clinical results indicate that over 50% target tumor reductions were achieved in patients treated with this compound .

Data Tables

The following table summarizes key pharmacodynamic parameters and clinical findings related to this compound:

| Parameter | Value/Observation |

|---|---|

| IC50 for SYK | 32 nM |

| IC50 for JAK1 | 12 nM |

| Clinical Response Rate | >50% tumor reduction in CLL patients |

| Combination Efficacy | Synergistic with venetoclax |

| Resistance Overcoming | Effective against BTK-mutated CLL cells |

Case Studies

Several case studies highlight the effectiveness of this compound:

- Case Study 1 : A patient with relapsed CLL exhibiting BTK mutations showed a significant reduction in leukemic cell counts after treatment with this compound alone, demonstrating its ability to overcome resistance mechanisms associated with traditional therapies.

- Case Study 2 : In another instance involving a patient resistant to both ibrutinib and anti-CD20 therapies, administration of this compound resulted in marked clinical improvement and reduced tumor burden within weeks of treatment initiation.

Propiedades

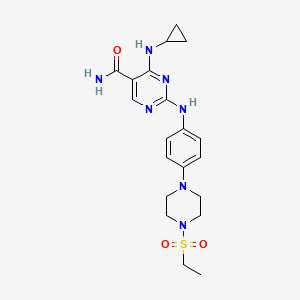

IUPAC Name |

4-(cyclopropylamino)-2-[4-(4-ethylsulfonylpiperazin-1-yl)anilino]pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N7O3S/c1-2-31(29,30)27-11-9-26(10-12-27)16-7-5-15(6-8-16)24-20-22-13-17(18(21)28)19(25-20)23-14-3-4-14/h5-8,13-14H,2-4,9-12H2,1H3,(H2,21,28)(H2,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLPECHZZQDNCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4CC4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001115521 | |

| Record name | Cerdulatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001115521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198300-79-6 | |

| Record name | 4-(Cyclopropylamino)-2-[[4-[4-(ethylsulfonyl)-1-piperazinyl]phenyl]amino]-5-pyrimidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198300-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cerdulatinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1198300796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerdulatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15499 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cerdulatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001115521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERDULATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1LXQ45S1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.